molecular formula C8H13NOS B1598425 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol CAS No. 869941-84-4

2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol

Cat. No.: B1598425
CAS No.: 869941-84-4
M. Wt: 171.26 g/mol
InChI Key: YVOGNJUGEMHXNN-UHFFFAOYSA-N
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Description

2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol is a chemical compound with the molecular formula C9H15NOS It is a derivative of thiophene, a heterocyclic aromatic organic compound, and contains an aminoethanol functional group

Biochemical Analysis

Biochemical Properties

2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process. Additionally, this compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and upregulating pro-apoptotic genes. In immune cells, it can modulate the production of cytokines, thereby influencing the immune response. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain kinases, leading to the suppression of cell proliferation and survival pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their binding to DNA.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained activation or inhibition of signaling pathways. In in vitro studies, the effects of this compound on cell viability and function have been observed to persist for several days, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity. At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at intermediate doses, while higher doses lead to toxicity. These findings highlight the importance of dose optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as dehydrogenases and transferases. These interactions can result in changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its uptake and distribution within cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on the presence of targeting signals and post-translational modifications. For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting signals can direct this compound to the mitochondria, affecting cellular energy production and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol typically involves the reaction of 3-methyl-2-thiophenemethanol with an appropriate amine under controlled conditions. One common method is the nucleophilic substitution reaction, where 3-methyl-2-thiophenemethanol is reacted with ethylene oxide in the presence of a base catalyst to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using amines or halides under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol has several scientific research applications:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound may have potential biological activity and can be studied for its effects on biological systems.

  • Medicine: It may be explored for its therapeutic properties and potential use in drug development.

  • Industry: The compound can be utilized in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

  • 2-thiophenemethanol

  • Ethanolamine

  • 3-methyl-2-thiophenemethanol

  • Other aminoethanols

Properties

IUPAC Name

2-[(3-methylthiophen-2-yl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-7-2-5-11-8(7)6-9-3-4-10/h2,5,9-10H,3-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOGNJUGEMHXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405994
Record name 2-{[(3-Methylthiophen-2-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869941-84-4
Record name 2-{[(3-Methylthiophen-2-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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